molecular formula C23H23ClN2O5S B11410824 6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410824
M. Wt: 475.0 g/mol
InChI Key: TVIRSDTXTGXBQJ-UHFFFAOYSA-N
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Description

6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a chromene core, a thiolane ring, and a dimethylamino phenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chromene core, followed by the introduction of the thiolane ring and the dimethylamino phenyl group. The final step involves the chlorination of the compound to obtain the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can occur at the thiolane ring or the chromene core, leading to the formation of sulfoxides or epoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use as an anticancer, antiviral, or antibacterial agent.

    Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    6-Chloro-N,N-dimethylpyrimidin-4-amine: This compound shares the dimethylamino group and the chlorine atom but has a different core structure.

    2-Chloro-N,N-dimethylethylamine: This compound also contains a dimethylamino group and a chlorine atom but lacks the chromene and thiolane rings. The uniqueness of 6-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its complex structure, which combines multiple functional groups and rings, leading to diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

6-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O5S/c1-25(2)17-6-3-15(4-7-17)13-26(18-9-10-32(29,30)14-18)23(28)22-12-20(27)19-11-16(24)5-8-21(19)31-22/h3-8,11-12,18H,9-10,13-14H2,1-2H3

InChI Key

TVIRSDTXTGXBQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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